2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and methoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-[(4-methoxyphenyl)amino]-4(1H)-pyrimidinone
- 4-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
- 2-Amino-4,6-diarylpyridine-3-carbonitriles
Uniqueness
2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile is unique due to its dual pyridine structure and the presence of a methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
642028-24-8 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-14-6-4-12(5-7-14)17-9-15(13-3-2-8-21-11-13)16(10-19)18(20)22-17/h2-9,11H,1H3,(H2,20,22) |
InChI Key |
RDMDYYFRMJXGLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CN=CC=C3)C#N)N |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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